Dimethyl isophthalate

Descripción

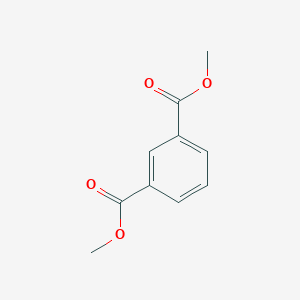

Structure

3D Structure

Propiedades

IUPAC Name |

dimethyl benzene-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-13-9(11)7-4-3-5-8(6-7)10(12)14-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGOYPQMJFJDLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8027402 | |

| Record name | Dimethyl isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Solid; [HSDB] Chips; [MSDSonline] | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl isophthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

282 °C | |

| Record name | DIMETHYL ISOPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

280 °F (138 °C) (Closed cup) | |

| Record name | DIMETHYL ISOPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in alcohol., In water, 290 mg/L, temperature not specified | |

| Record name | DIMETHYL ISOPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.194 g/cu cm at 20 °C | |

| Record name | DIMETHYL ISOPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00963 [mmHg], 9.63X10-3 mm Hg at 25 °C /estimated/ | |

| Record name | Dimethyl isophthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4950 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL ISOPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from dilute alcohol, ... Solid at room temperature. | |

CAS No. |

1459-93-4 | |

| Record name | Dimethyl isophthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1459-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl isophthalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001459934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIMETHYL ISOPHTHALATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarboxylic acid, 1,3-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl isophthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8027402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl isophthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.502 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL ISOPHTHALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2UY9Y3574K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL ISOPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

67.5 °C | |

| Record name | DIMETHYL ISOPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6138 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl Isophthalate (CAS 1459-93-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of Dimethyl isophthalate (CAS 1459-93-4), a significant organic compound with applications ranging from polymer chemistry to analytical sciences.

Chemical and Physical Properties

This compound is an aromatic diester, appearing as white to off-white flakes or a crystalline powder at room temperature.[1] It is the dimethyl ester of isophthalic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1459-93-4 | [2] |

| Molecular Formula | C₁₀H₁₀O₄ | [3] |

| Molecular Weight | 194.18 g/mol | [3] |

| Appearance | White to off-white flakes or crystalline powder | [1] |

| Melting Point | 64 - 68 °C | [3] |

| Boiling Point | 282 °C | [2] |

| Density | 1.194 g/cm³ (at 20 °C) | [2] |

| Solubility | Soluble in methanol, ethanol; Insoluble in water | [1] |

| log Pow (Octanol/Water) | 2.1 | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. The chemical shifts are recorded in CDCl₃.[3]

Table 2: NMR Spectral Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H NMR | 8.68 | q | H-2 (Aromatic) |

| 8.22 | dt | H-4, H-6 (Aromatic) | |

| 7.51 | m | H-5 (Aromatic) | |

| 3.94 | s | -OCH₃ (Methyl) | |

| ¹³C NMR | 166.38 | - | C=O (Ester carbonyl) |

| 133.94 | - | C-5 (Aromatic CH) | |

| 130.84 | - | C-1, C-3 (Aromatic C-CO) | |

| 130.70 | - | C-2 (Aromatic CH) | |

| 128.76 | - | C-4, C-6 (Aromatic CH) | |

| 52.52 | - | -OCH₃ (Methyl) |

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Table 3: Key FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H Stretch | Aromatic C-H |

| ~2950 | Medium | C-H Stretch | Methyl C-H |

| ~1720 | Strong | C=O Stretch | Ester Carbonyl |

| ~1600, ~1450 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Ester C-O |

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry of this compound shows a distinct fragmentation pattern. The molecular ion peak is observed at m/z 194. A prominent fragmentation involves the loss of a methoxy group (-OCH₃) to yield a base peak at m/z 163.[4][5] Another significant fragment is seen at m/z 135, corresponding to the loss of a carboxyl group.[4] The fragmentation pathways can be complex, with some studies suggesting an isomerization into an ion-neutral complex.[4]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via Fischer esterification of isophthalic acid with methanol, using a strong acid catalyst.[2]

Materials:

-

Isophthalic acid (1.66 g, 0.1 mmol)

-

Super dry methanol (60 mL)

-

Concentrated Sulfuric Acid (H₂SO₄) (2-3 drops)

-

Ice cold water

-

Sodium bicarbonate solution

Procedure:

-

Combine isophthalic acid and super dry methanol in a round-bottom flask.

-

Add 2-3 drops of concentrated sulfuric acid to the mixture.

-

Reflux the mixture with stirring until all the isophthalic acid has dissolved.

-

Pour the hot reaction mixture onto ice-cold water. A solid precipitate of this compound will form.

-

Neutralize the remaining acid by adding sodium bicarbonate solution until effervescence ceases.

-

Filter the solid product using a Buchner funnel.

-

Wash the collected solid several times with water.

-

Dry the product. The expected melting point is 64-67 °C.[2]

GC-MS Analysis of this compound

This protocol outlines a general method for the quantification of this compound in a sample matrix, adapted from methods for analyzing phthalates in consumer products.

1. Sample Preparation (Liquid-Liquid Extraction):

-

For aqueous samples, perform a liquid-liquid extraction using a non-polar solvent like isohexane or dichloromethane.

-

Concentrate the organic extract by evaporation under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of a suitable solvent (e.g., isohexane, ethyl acetate).

-

Add an appropriate internal standard (e.g., a deuterated phthalate like DnBP-d4).

2. GC-MS Instrumental Conditions:

-

Gas Chromatograph: Agilent GC or equivalent.

-

Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

-

Injector: Splitless mode, 280 °C.

-

Carrier Gas: Helium, constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 1 min.

-

Ramp 1: 10 °C/min to 230 °C.

-

Ramp 2: 10 °C/min to 270 °C, hold for 2 min.

-

Ramp 3: 25 °C/min to 300 °C, hold for 8 min.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 250 °C.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

Quantification ion for this compound: m/z 163.

-

Qualifier ions: m/z 194, 135.

-

-

Applications

This compound is a versatile chemical intermediate. Its primary applications include:

-

Polymer Synthesis: It serves as a comonomer in the production of polyester resins, such as poly(ethylene terephthalate-co-isophthalate) (PETI).[6] The incorporation of isophthalate units modifies the polymer's properties, for instance, by lowering the melting point and improving clarity in PET resins.[6]

-

Plasticizer: It is used as a plasticizer to increase the flexibility and durability of polymers.[1]

-

Analytical Standard: Due to its stability, it is used as an internal standard or an analytical reference standard for the quantification of other phthalates in various complex matrices like soil, plastics, and cosmetics using GC-MS.[1]

-

Organic Synthesis: It is a precursor in various organic syntheses.[1]

Safety and Handling

This compound is considered to be of low acute toxicity. However, it is classified as causing serious eye irritation.[6]

Table 4: Toxicological Data

| Test | Route | Species | Value | Reference(s) |

| LD₅₀ | Oral | Rat | > 2,000 mg/kg | [2] |

| LD₅₀ | Dermal | Rat | > 2,000 mg/kg | [2] |

Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

-

Avoid generating dust. In finely divided form, it may form explosive mixtures with air.[2]

-

Store in a cool, dry place away from incompatible substances such as strong oxidizing agents.[2]

Stability and Reactivity:

-

The material is stable under normal ambient and anticipated storage and handling conditions.[2]

-

It is incompatible with strong oxidizing agents.[2]

-

Hazardous decomposition products primarily consist of carbon oxides upon combustion.[2]

References

- 1. spectrabase.com [spectrabase.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. docnum.umons.ac.be [docnum.umons.ac.be]

- 5. Mass Spectral Fragmentation Pathways of Phthalate Esters by Gas C...: Ingenta Connect [ingentaconnect.com]

- 6. Ion chemistry of phthalates in selected ion flow tube mass spectrometry: isomeric effects and secondary reactions with water vapour - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP00538J [pubs.rsc.org]

physical and chemical properties of dimethyl isophthalate

An In-depth Technical Guide on the Physical and Chemical Properties of Dimethyl Isophthalate

Introduction

This compound (DMIP), with the chemical formula C₆H₄(CO₂CH₃)₂, is an organic compound classified as a diester of isophthalic acid and methanol.[1] It is a significant industrial chemical primarily utilized as an intermediate in the synthesis of polyesters, resins, and plasticizers.[1][2][3][4] Its molecular structure, featuring two methyl ester groups attached to a benzene ring at the 1 and 3 positions, imparts specific physical and chemical characteristics that are crucial for its applications.[1] This guide provides a comprehensive overview of the core , detailed experimental protocols, and visual representations of its synthesis and structure, intended for researchers, scientists, and professionals in drug development.

Physical Properties

This compound is typically a white to off-white solid at room temperature, appearing as flakes or a crystalline powder.[2][3][4][5] It is often described as odorless.[5][6]

Quantitative Physical Data

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Conditions |

| Molecular Formula | C₁₀H₁₀O₄ | |

| Molecular Weight | 194.18 g/mol [7][8] - 194.19 g/mol [5][6] | |

| Melting Point | 64 - 68 °C[3][4][5][8] | |

| 67.5 °C[7][9] | ||

| 65.0 - 72.0 °C[10][11] | ||

| Boiling Point | 282 °C[7][9] | At atmospheric pressure |

| 124 °C[3][4][5][12] | At 12 - 16 mmHg | |

| Density | 1.194 g/cm³[7][9] | At 20 °C |

| 1.1477 g/mL[3][4][5][13] | ||

| Flash Point | 138 °C / 280.4 °F[5][6][7] | Closed cup |

| 173 °C / 343.4 °F[8][14] | Closed cup | |

| Vapor Pressure | 93.7 mmHg[3][4][5][6][8] | At 208 °C |

| Vapor Density | 6.8 (vs. air)[3][4][5][8] | |

| Refractive Index | 1.5168[7] | At 20 °C |

| Water Solubility | Insoluble[3][4][5][6][12] | |

| 0.29 g/L[3][4][5] | ||

| 290 mg/L[2][7] | Temperature not specified | |

| Solubility in Other Solvents | Soluble in methanol, ethanol, and acetone.[1][2][3][4] Slightly soluble in alcohol.[2][7] | |

| Log P (Octanol/Water) | 2.1[3][4][15] | At 20 °C |

Chemical Properties

Stability and Reactivity

This compound is stable under normal storage and handling conditions at room temperature in closed containers.[2][5] It is important to avoid conditions such as excess heat, dust generation, and strong oxidants.[5] The compound is incompatible with strong oxidizing agents.[6] When heated to decomposition, it emits acrid smoke and fumes.[7] Hazardous decomposition products include carbon monoxide and carbon dioxide.[6]

Reactions

The ester groups in this compound are its primary reactive sites. It can undergo hydrolysis, particularly under basic conditions, to yield isophthalic acid and methanol. The base-catalyzed second-order hydrolysis rate constant is estimated at 0.23 L/mole-sec, which corresponds to half-lives of 350 days at pH 7 and 35 days at pH 8.[5]

In the atmosphere, vapor-phase this compound is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of about 25 days.[5][7]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

A common laboratory method for synthesizing this compound is the Fischer esterification of isophthalic acid with methanol, using a strong acid as a catalyst.[4][16]

Methodology:

-

Reactant Mixture: Isophthalic acid (e.g., 1.66 g, 0.1 mmol) is added to an excess of super dry methanol (e.g., 60 mL) in a round-bottom flask.[4][16]

-

Catalyst Addition: A few drops (2-3) of concentrated sulfuric acid are carefully added to the mixture as a catalyst.[4][16]

-

Reflux: The mixture is heated under reflux until all the isophthalic acid has dissolved, indicating the completion of the reaction.[4][16]

-

Precipitation: The warm reaction mixture is then poured into ice-cold water. The product, being insoluble in water, precipitates out as a solid.[4][16]

-

Neutralization: A solution of sodium bicarbonate is added to the mixture to neutralize the remaining sulfuric acid catalyst and any unreacted isophthalic acid. This is continued until effervescence ceases.[4][16]

-

Isolation and Purification: The solid this compound is collected by filtration and washed several times with water to remove any remaining salts and impurities.[4][16] The final product can be further purified by recrystallization, for example, from dilute alcohol.[2][7]

Analytical Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This compound is often used as an internal standard for the quantification of other phthalates in environmental samples like soil and biosolids.[2][3][4]

Methodology:

-

Sample Preparation: An environmental sample (e.g., soil) is extracted with an appropriate organic solvent (e.g., a mixture of acetone and hexane). A known amount of this compound is added as an internal standard.

-

Chromatographic Separation: The extract is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a non-polar or semi-polar column). The oven temperature is programmed to ramp up to achieve separation of the different phthalates based on their boiling points and column interactions.

-

Mass Spectrometric Detection: As compounds elute from the GC column, they enter a mass spectrometer (MS). The MS is typically operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes and the internal standard.

-

Quantification: The concentration of the target analytes is determined by comparing the peak area of the analyte to the peak area of the this compound internal standard. A calibration curve is generated using standards of known concentrations to ensure accurate quantification.

Visualizations

Caption: Molecular Structure of this compound.

Caption: Fischer Esterification Workflow for DMIP Synthesis.

References

- 1. CAS 1459-93-4: this compound | CymitQuimica [cymitquimica.com]

- 2. materials.alfachemic.com [materials.alfachemic.com]

- 3. This compound | 1459-93-4 [chemicalbook.com]

- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. atamankimya.com [atamankimya.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. イソフタル酸ジメチル ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound, 98% 2500 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 11. B23779.22 [thermofisher.cn]

- 12. This compound, 99%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]

- 13. chemsynthesis.com [chemsynthesis.com]

- 14. accustandard.com [accustandard.com]

- 15. fishersci.nl [fishersci.nl]

- 16. This compound synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to Dimethyl Isophthalate: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and other physicochemical properties of dimethyl isophthalate. It includes a detailed experimental protocol for its synthesis and presents key data in a structured format for ease of reference.

Molecular Structure and Identification

This compound is an organic compound, specifically the dimethyl ester of isophthalic acid. Its structure consists of a benzene ring substituted with two methyl ester groups at the meta-positions (1 and 3).

Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

| Property | Value | References |

| Molecular Weight | 194.18 g/mol | [1][3][4][7] |

| CAS Number | 1459-93-4 | [1][2][3][7][8] |

| Appearance | White to off-white flakes or crystalline powder | [3][9] |

| Melting Point | 64-68 °C | [3][9][10][11] |

| Boiling Point | 282 °C | [12] |

| Density | 1.194 g/cm³ at 20 °C | [12] |

| Solubility | Soluble in methanol and ethanol; insoluble in water. | [3][5][9] |

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound is the Fischer esterification of isophthalic acid with methanol, using a strong acid as a catalyst.[3][9]

Materials:

-

Isophthalic acid

-

Super dry methanol

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice cold water

-

Sodium bicarbonate solution

Procedure:

-

In a round-bottom flask, suspend isophthalic acid in an excess of super dry methanol.

-

Add a few drops of concentrated sulfuric acid to the mixture to act as a catalyst.

-

Reflux the mixture until all the isophthalic acid has dissolved.

-

After the reaction is complete, pour the reaction mixture onto ice-cold water. A solid precipitate of this compound will form.

-

Neutralize the remaining acid by adding a solution of sodium bicarbonate until effervescence ceases.

-

Filter the crude this compound product and wash it several times with water.

-

The final product can be further purified by recrystallization from a suitable solvent like dilute alcohol.[5]

Visualization of Synthesis Pathway

The following diagram illustrates the synthesis of this compound from isophthalic acid and methanol.

References

- 1. This compound | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 98% 2500 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. This compound | 1459-93-4 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. materials.alfachemic.com [materials.alfachemic.com]

- 6. CAS 1459-93-4: this compound | CymitQuimica [cymitquimica.com]

- 7. 间苯二甲酸二甲酯 ReagentPlus®, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound, 1459-93-4 [thegoodscentscompany.com]

- 9. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. atamankimya.com [atamankimya.com]

- 11. accustandard.com [accustandard.com]

- 12. CAS Common Chemistry [commonchemistry.cas.org]

A Technical Guide to the ¹H and ¹³C NMR Spectral Data of Dimethyl Isophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for dimethyl isophthalate. The information is curated for researchers, scientists, and professionals in drug development who require accurate and detailed spectral information for this compound. This document presents the data in a structured format, details the experimental protocols for data acquisition, and includes a visual representation of the molecular structure and its corresponding NMR signals.

Data Presentation

The ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃), are summarized below. These tables provide a clear and concise presentation of the chemical shifts (δ), multiplicities, coupling constants (J), and assignments for each signal.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-2 | 8.680 | s | 1H | - |

| H-4, H-6 | 8.217 | dd | 2H | 7.7, 1.5 |

| H-5 | 7.533 | t | 1H | 7.7 |

| -OCH₃ | 3.949 | s | 6H | - |

Note: The assignments are based on the substitution pattern of the benzene ring.

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃

| Signal Assignment | Chemical Shift (δ, ppm) |

| C=O | 166.2 |

| C-1, C-3 | 133.9 |

| C-5 | 130.3 |

| C-4, C-6 | 128.9 |

| C-2 | 128.7 |

| -OCH₃ | 52.4 |

Experimental Protocols

The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Solvent Selection: Use a deuterated solvent such as chloroform-d (CDCl₃) of high isotopic purity.[2]

-

Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[1][2] Gentle vortexing or sonication can be used to ensure complete dissolution.[1]

-

Filtration and Transfer: Filter the solution through a pipette with a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[2][3]

-

Sample Volume: Ensure the final sample volume in the NMR tube is between 4-5 cm in height to optimize the signal acquisition in the spectrometer's detection coil.[2][3]

-

Referencing: Tetramethylsilane (TMS) is often added to the deuterated solvent by the manufacturer as an internal standard for chemical shift referencing (δ = 0.00 ppm). If not present, a small amount can be added.

NMR Data Acquisition

-

Instrumentation: The spectra are typically acquired on a high-resolution NMR spectrometer, such as a Bruker Avance or Varian instrument, operating at a field strength of 300 MHz or higher for ¹H NMR.

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-240 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope and its lower gyromagnetic ratio.

-

-

Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform. Phase and baseline corrections are applied to the resulting spectrum. For ¹³C NMR, an exponential multiplication with a line broadening factor is often used to improve the signal-to-noise ratio.

Mandatory Visualization

The following diagram illustrates the chemical structure of this compound and the correlation of each unique proton and carbon environment to its respective signal in the NMR spectra.

Caption: Correlation of this compound Structure with ¹H and ¹³C NMR Signals.

References

FTIR and mass spectrometry analysis of dimethyl isophthalate

An In-depth Technical Guide to the FTIR and Mass Spectrometry Analysis of Dimethyl Isophthalate

Introduction

This compound (DMIP) is an organic compound with the formula C₆H₄(CO₂CH₃)₂. It is a diester of isophthalic acid and methanol. As a member of the phthalate family, it finds application as a plasticizer to enhance the flexibility of polymers.[1] Furthermore, it is utilized in the synthesis of certain polyesters and as an analytical standard in various chromatographic methods.[1][2]

Accurate identification and characterization of this compound are crucial for quality control, environmental monitoring, and research purposes. Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS) are two powerful analytical techniques that provide complementary structural information. FTIR spectroscopy excels at identifying the functional groups present in a molecule, while mass spectrometry provides information about the molecular weight and fragmentation pattern, which aids in elucidating the molecular structure. This guide provides a detailed overview of the analysis of this compound using these two instrumental methods.

Fourier-Transform Infrared (FTIR) Spectroscopy Analysis

FTIR spectroscopy is an analytical technique used to identify functional groups within a molecule.[3] When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to the vibrational frequencies of their chemical bonds. An FTIR spectrum is a plot of this absorption, which serves as a unique molecular "fingerprint".

Experimental Protocol: FTIR Analysis of Solid this compound

This protocol describes the Attenuated Total Reflectance (ATR) technique, a common method for analyzing solid samples.

-

Instrument Preparation: Ensure the FTIR spectrometer and the ATR crystal are clean.

-

Background Spectrum: Collect a background spectrum of the empty ATR crystal. This is crucial to eliminate interference from atmospheric CO₂ and water vapor from the sample spectrum.[4]

-

Sample Application: Place a small amount of solid this compound powder onto the ATR crystal, ensuring complete coverage of the crystal surface.[4]

-

Pressure Application: Use the instrument's pressure clamp to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.[4]

-

Spectrum Acquisition: Collect the sample spectrum. Typical acquisition parameters are:

-

Wavenumber Range: 4000–650 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: 32-64 scans (to improve signal-to-noise ratio)[4]

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum of this compound.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe after the analysis.

Data Presentation: Characteristic FTIR Absorption Bands of this compound

The FTIR spectrum of this compound displays several characteristic absorption bands corresponding to its functional groups. The principal absorption peaks are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3000-3100 | C-H Stretch | Aromatic C-H |

| ~2960 | C-H Stretch | Methyl (CH₃) |

| ~1725 | C=O Stretch | Ester Carbonyl |

| ~1600, ~1450 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O Stretch | Ester (Aryl-O) |

| ~1100 | C-O Stretch | Ester (O-Alkyl) |

| ~750 | C-H Bend | Aromatic (meta-disubstituted) |

Note: The exact peak positions can vary slightly depending on the sample preparation method and instrument.

Visualization: FTIR Experimental Workflow

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] In the most common technique, Electron Ionization (EI), a molecule is bombarded with high-energy electrons, causing it to lose an electron and form a positively charged molecular ion (M⁺•).[6] This molecular ion is often unstable and breaks apart into smaller charged fragments. The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their m/z ratio, providing information about the molecular weight and structure of the compound.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small quantity of this compound into the ion source. For a solid sample, this is typically done using a direct insertion probe which is heated to vaporize the sample into the vacuum of the mass spectrometer.[6] Alternatively, the sample can be dissolved in a volatile organic solvent and introduced via a gas chromatograph (GC-MS).[2]

-

Ionization: In the ion source, the vaporized sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a molecular ion (M⁺•).[8]

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.[7]

-

Mass Analysis: The positively charged ions (the molecular ion and its fragments) are accelerated by an electric field and then separated based on their mass-to-charge ratio by a magnetic field or a quadrupole mass analyzer.[6]

-

Detection: An electron multiplier detects the ions. The signal is amplified and recorded by a computer.

-

Data Acquisition: The instrument scans a range of m/z values to generate the mass spectrum, which plots the relative intensity of each ion.

Data Presentation: Key Ions in the Mass Spectrum of this compound

The molecular formula of this compound is C₁₀H₁₀O₄, with a molecular weight of 194.18 g/mol .[9] The EI mass spectrum shows a distinct pattern of fragmentation.

| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral(s) | Notes |

| 194 | [C₁₀H₁₀O₄]⁺• | - | Molecular Ion (M⁺•)[8] |

| 163 | [C₉H₇O₃]⁺ | •OCH₃ | Loss of a methoxy radical. This is the base peak (most abundant ion).[8][10] |

| 135 | [C₈H₇O]⁺ | •OCH₃, CO | Loss of carbon monoxide from the m/z 163 ion.[8] |

| 76 | [C₆H₄]⁺• | •OCH₃, CO, C₂H₂O | Further fragmentation. |

Note: The intensities are relative to the base peak (m/z 163), which is set to 100%.

Visualization: this compound Fragmentation Pathway

Conclusion

The combined application of FTIR and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. FTIR spectroscopy confirms the presence of key functional groups—the aromatic ring, ester carbonyl, and C-O bonds—which are characteristic of the molecule's structure. Mass spectrometry complements this by confirming the molecular weight of 194 amu via the molecular ion peak and revealing a characteristic fragmentation pattern, most notably the loss of a methoxy radical to form the stable base peak at m/z 163. Together, these techniques offer researchers and drug development professionals a reliable analytical workflow for the structural elucidation and identification of this compound.

References

- 1. This compound analytical standard 1459-93-4 [sigmaaldrich.com]

- 2. This compound | 1459-93-4 [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 7. youtube.com [youtube.com]

- 8. This compound | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 1,3-Benzenedicarboxylic acid, dimethyl ester [webbook.nist.gov]

- 10. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Synthesis of Dimethyl Isophthalate from Isophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl isophthalate (DMIP) is a significant chemical intermediate primarily utilized in the synthesis of polyesters, resins, and plasticizers.[1][2] Its production is most commonly achieved through the direct esterification of isophthalic acid with methanol. This guide provides a comprehensive overview of the synthesis, focusing on the prevalent acid-catalyzed Fischer-Speier esterification method. It includes a detailed experimental protocol for laboratory-scale synthesis, a summary of various reaction conditions, and methods for purification of the final product. The underlying chemical principles, reaction mechanism, and experimental workflow are also illustrated to provide a thorough technical understanding for research and development professionals.

Core Principles: The Fischer-Speier Esterification

The synthesis of this compound from isophthalic acid and methanol is a classic example of the Fischer-Speier esterification. This reaction involves the acid-catalyzed nucleophilic acyl substitution of a carboxylic acid with an alcohol.[3][4] The reaction is reversible, and equilibrium exists between the reactants (isophthalic acid and methanol) and the products (this compound and water).[4][5]

The mechanism proceeds through several key steps:

-

Protonation : A Brønsted acid catalyst (commonly sulfuric acid) protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[3]

-

Nucleophilic Attack : The alcohol (methanol) acts as a nucleophile, attacking the protonated carbonyl carbon to form a tetrahedral intermediate.[3]

-

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3]

-

Elimination : The elimination of water from the intermediate regenerates the carbonyl group, yielding the protonated ester.[3]

-

Deprotonation : The final step is the deprotonation of the ester to release the final product and regenerate the acid catalyst.[3]

To achieve high yields, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of one reactant (usually the less expensive methanol) or by removing water as it is formed.[4][5]

Caption: Chemical equation for the Fischer esterification of isophthalic acid.

Experimental Protocols

This section details a standard laboratory procedure for the synthesis of this compound using sulfuric acid as a catalyst. The protocol is adapted from established methods for isophthalic acid and its derivatives.[1][6][7]

Materials and Equipment

-

Materials :

-

Isophthalic acid (C₈H₆O₄)

-

Anhydrous ("super dry") methanol (CH₃OH)[6]

-

Concentrated sulfuric acid (H₂SO₄, 98%)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Drying agent (e.g., anhydrous sodium sulfate)

-

-

Equipment :

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser

-

Heating mantle or hot plate with a magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter flask

-

Separatory funnel (optional, for solvent extraction)

-

pH paper or meter

-

Synthesis Procedure

-

Reaction Setup : To a 250 mL round-bottom flask, add isophthalic acid (16.6 g, 0.1 mol) and anhydrous methanol (60 mL).[6] While stirring, carefully add 2-3 mL of concentrated sulfuric acid dropwise.

-

Reflux : Attach the reflux condenser to the flask and ensure water is flowing through it. Heat the mixture to reflux using a heating mantle and continue heating until all the isophthalic acid has dissolved.[6] For analogous reactions, a reflux time of approximately 3 hours is effective.[7]

-

Precipitation : After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled reaction mixture slowly into a beaker containing 200-300 mL of ice-cold water.[6] this compound should precipitate as a white solid.

-

Neutralization : Slowly add a 5% sodium bicarbonate solution to the aqueous mixture while stirring until effervescence ceases and the pH of the solution is neutral (pH ~7).[6] This step neutralizes the sulfuric acid catalyst and any unreacted isophthalic acid.

-

Isolation : Collect the solid product by vacuum filtration using a Buchner funnel.[7]

-

Washing : Wash the filter cake several times with cold deionized water to remove any remaining salts and impurities.[6][7]

-

Drying : Dry the purified product in a desiccator or a low-temperature oven. The expected melting point of this compound is between 64-68°C.[6]

Visualization of Experimental Workflow

The logical steps of the synthesis process, from initial setup to the final purified product, are outlined in the diagram below.

References

- 1. This compound | 1459-93-4 [chemicalbook.com]

- 2. atamankimya.com [atamankimya.com]

- 3. Fischer Esterification [organic-chemistry.org]

- 4. athabascau.ca [athabascau.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Dimethyl 5-nitroisophthalate synthesis - chemicalbook [chemicalbook.com]

mechanism of esterification for dimethyl isophthalate synthesis

An In-depth Technical Guide on the Mechanism of Esterification for Dimethyl Isophthalate Synthesis

Introduction

This compound (DMIP) is an important chemical intermediate primarily used as a comonomer in the production of high-performance polymers such as polyethylene terephthalate (PET) and polybutylene terephthalate (PBT).[1][2] Its incorporation into the polymer backbone modifies the final properties of the resin, improving clarity, lowering the melting point, and enhancing processability for applications in films, fibers, and bottles.[2] The predominant method for synthesizing DMIP is the esterification of isophthalic acid with methanol, a classic example of a Fischer-Speier esterification reaction. This guide provides a detailed examination of the underlying reaction mechanism, kinetics, catalytic processes, and experimental protocols relevant to its synthesis.

The Fischer-Speier Esterification Mechanism

The synthesis of this compound from isophthalic acid and methanol is a two-step acid-catalyzed esterification process. The overall reaction is reversible and requires a strong acid catalyst, such as sulfuric acid, to proceed at a practical rate.[3][4] The mechanism involves the formation of monomethyl isophthalate as an intermediate, which is subsequently esterified to yield the final product.

The core mechanism for each esterification step can be broken down as follows:

-

Protonation of the Carbonyl Group: The catalyst (H⁺) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: A molecule of methanol acts as a nucleophile and attacks the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated (the H⁺ is regenerated), yielding the final ester product.

This process occurs first on one of the carboxylic acid groups of isophthalic acid to form the monoester intermediate, and then repeats on the second carboxylic acid group to form this compound.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of Dimethyl Isophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of dimethyl isophthalate. Due to the limited availability of specific experimental data on the thermal analysis of this compound in publicly accessible literature, this guide combines its known physical properties with generalized, detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Furthermore, a plausible thermal decomposition pathway is proposed based on fundamental principles of organic chemistry.

Properties of this compound

This compound is a white crystalline solid commonly used in the synthesis of polyesters and as a plasticizer.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀O₄ | [2][3] |

| Molecular Weight | 194.18 g/mol | [2][3] |

| Melting Point | 64 - 68 °C (147 - 154 °F) | [2] |

| Boiling Point | 282 °C (540 °F) | [2] |

| Flash Point | 173 °C (343 °F) - closed cup | [2] |

| Appearance | White to off-white flakes or crystalline powder | [1] |

| Solubility | Insoluble in water; soluble in methanol and ethanol | [1] |

| CAS Number | 1459-93-4 | [2][4] |

Thermal Stability and Decomposition

Under normal storage conditions, this compound is considered stable.[6]

Hazardous Decomposition Products

The primary hazardous decomposition products resulting from the combustion of this compound are:

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

Experimental Protocols for Thermal Analysis

To rigorously assess the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are detailed, generalized protocols for these experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C.

-

Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

-

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the percentage of initial mass versus temperature to obtain the TGA curve.

-

Determine the onset temperature of decomposition (T_onset), the peak decomposition temperature (T_peak) from the first derivative of the TGA curve (DTG), and the residual mass at the end of the experiment.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other phase transitions of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum DSC pan. Prepare an empty, sealed aluminum pan to serve as a reference.

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to a temperature above its melting point (e.g., 100 °C) at a constant heating rate of 10 °C/min.

-

Hold the sample at the final temperature for 2 minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min).

-

A second heating scan is often performed under the same conditions to observe the behavior of the melt-quenched sample.

-

-

Data Collection: Continuously record the heat flow to the sample as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Determine the onset temperature of melting and the peak melting temperature (T_m).

-

Calculate the enthalpy of fusion (ΔH_f) by integrating the area under the melting peak.

-

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a general workflow for characterizing the thermal stability of a chemical compound like this compound.

Caption: General workflow for the thermal analysis of a chemical compound.

Proposed Thermal Decomposition Pathway

In the absence of specific studies on the thermal decomposition mechanism of this compound, a plausible pathway can be proposed based on the known chemistry of esters. The initial step is likely the homolytic cleavage of the ester bond, followed by a series of radical reactions.

Caption: A plausible thermal decomposition pathway for this compound.

References

- 1. This compound | 1459-93-4 [chemicalbook.com]

- 2. accustandard.com [accustandard.com]

- 3. This compound | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1459-93-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. atamankimya.com [atamankimya.com]

- 6. Kinetics and mechanism of (•)OH mediated degradation of dimethyl phthalate in aqueous solution: experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

toxicological data and safety profile of dimethyl isophthalate

An In-depth Technical Guide to the Toxicological Data and Safety Profile of Dimethyl Isophthalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data and safety profile of this compound (DMIP), CAS No. 1459-93-4. The information is compiled from various safety data sheets and toxicological studies to support risk assessment and safe handling practices in a professional research and development environment.

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for this compound.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 4390 mg/kg | [1][2][3] |

| LD50 | Rat | Dermal | > 2000 mg/kg | [1][2][3] |

| LDLo | Mouse | Intraperitoneal | 971 mg/kg | [4][5] |

| Eye Irritation | Rabbit | Ocular | 500 mg/26 hr | [4][6][7] |

Summary of Acute Effects: this compound exhibits low acute toxicity via oral and dermal routes. However, it is considered a severe eye irritant upon direct contact[4][6][8].

Table 2: Genetic Toxicity Data

| Assay Type | Test System | Metabolic Activation (S9) | Result | Reference |

| Ames Test | Salmonella typhimurium TA100 | Without S9 | Positive, dose-related | [9][10] |

| Ames Test | Salmonella typhimurium TA100 | With S9 | Negative | [9][10] |

| Ames Test | Salmonella typhimurium TA98 | With or Without S9 | Negative | [9] |

| 8-Azaguanine Resistance | Salmonella typhimurium | Not Specified | Positive | [11][12] |

| Host-Mediated Assay | Rat / S. typhimurium TA100 | N/A | Negative | [9] |

Summary of Genetic Toxicity: The mutagenic potential of this compound appears to be dependent on metabolic activation. The parent compound shows some mutagenic activity in bacterial assays, which is eliminated by the presence of liver S9 mix[9][10]. This suggests that rapid metabolism in the liver detoxifies the compound[9].

Table 3: Ecotoxicity Data

| Endpoint | Species | Duration | Value | Reference |

| LC50 | Rainbow Trout (Oncorhynchus mykiss) | 96 hours | 21.6 mg/L | [1][2][3] |

| Bioconcentration Factor (BCF) | Fish (estimated) | N/A | 4 | [4] |

Summary of Ecotoxicity: this compound is not classified as hazardous to the aquatic environment[13]. It has a low potential for bioconcentration and is considered readily biodegradable[4][13].

Key Toxicological Endpoints

-

Carcinogenicity: this compound is not listed as a carcinogen by the International Agency for Research on Cancer (IARC), the National Toxicology Program (NTP), the American Conference of Governmental Industrial Hygienists (ACGIH), or the Occupational Safety and Health Administration (OSHA)[1]. Safety data sheets indicate it should not be classified as carcinogenic[13].

-

Reproductive and Developmental Toxicity: Available data is limited. One study in rats using intraperitoneal injection showed no adverse effects on pregnancy[14]. It is generally considered to be less toxic than other phthalates with longer alkyl chains[14]. However, some studies in the nematode Caenorhabditis elegans have indicated potential reproductive toxicities[15]. Safety data sheets often state that there is no available information or that it shall not be classified as a reproductive toxicant[1][2][13].

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test was utilized to assess the mutagenic potential of this compound[9][10].

Methodology:

-

Test Strains: Salmonella typhimurium strains TA98 and TA100 were used. These strains are histidine-dependent (his-) and are designed to detect different types of mutations. TA100 detects base-pair substitution mutagens, while TA98 detects frameshift mutagens.

-

Metabolic Activation: The assay was conducted both with and without a metabolic activation system (S9 fraction). The S9 fraction is derived from rat liver homogenates and contains enzymes (e.g., cytochrome P450s) that can metabolize xenobiotics into reactive, potentially mutagenic, intermediates.

-

Procedure:

-

Varying concentrations of this compound were added to a minimal agar plate.

-

The tester bacterial strain and, in relevant experiments, the S9 mix were added.

-

The plates were incubated for a standard period (e.g., 48-72 hours) at 37°C.

-

-

Endpoint: The number of revertant colonies (his+), which have mutated back to a state where they can synthesize their own histidine, were counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to a negative control.

Results for this compound:

-

A positive, dose-related mutagenic response was observed with strain TA100 only in the absence of the S9 liver enzyme mix[9].

-

The mutagenicity was eliminated in the presence of the S9 mix, indicating that liver enzymes metabolize DMIP into non-mutagenic products[9][10].

Diagrams and Workflows

Experimental Workflow: In Vitro Mutagenicity Assessment

Caption: General workflow for an Ames test to evaluate mutagenicity.

Metabolic Pathway of this compound

This compound is primarily metabolized in the liver through a two-step process involving hydrolysis and subsequent oxidation.

Caption: Metabolic pathway of this compound in the liver.

Metabolism Details: In vivo, this compound is rapidly hydrolyzed by esterases, predominantly in the liver, to form monomethyl phthalate (MMP) and methanol[9][10]. MMP is largely non-mutagenic and is excreted[9]. The rapid metabolism of the parent DMIP diester by the liver serves as a protective mechanism, reducing its potential for mutagenicity and macromolecule binding[9][10]. The co-product, methanol, can be further oxidized to formaldehyde, a reactive metabolite capable of binding to macromolecules, including nucleic acids[10]. The rate of this metabolic hydrolysis is significantly higher in the liver compared to the skin[9].

Safety Profile and Handling

-

Hazard Classification: According to Regulation (EC) No 1272/2008 (CLP), this substance does not meet the criteria for classification[13]. However, it is known to cause eye irritation[4].

-

Personal Protective Equipment (PPE):

-

Handling: Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Minimize dust generation and accumulation[4][13].

-

Incompatible Materials: Strong oxidizing agents[1].

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide (CO) and carbon dioxide (CO2)[1].

References

- 1. fishersci.com [fishersci.com]

- 2. fishersci.nl [fishersci.nl]

- 3. fishersci.de [fishersci.de]

- 4. atamankimya.com [atamankimya.com]

- 5. This compound, 1459-93-4 [thegoodscentscompany.com]

- 6. This compound | C10H10O4 | CID 15088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. atamankimya.com [atamankimya.com]

- 8. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 9. Assessment of the mutagenicity of phthalate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mutagenicity and metabolism of dimethyl phthalate and its binding to epidermal and hepatic macromolecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mutagenic activity of phthalate esters in bacterial liquid suspension assays - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mutagenic activity of phthalate e... preview & related info | Mendeley [mendeley.com]

- 13. chemos.de [chemos.de]

- 14. Reproductive and developmental effects of phthalate diesters in females - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Environmental Fate of Dimethyl Isophthalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl isophthalate (DMIP), a diester of isophthalic acid, is utilized in various industrial applications, including as a comonomer in the production of polyacrylate resins and as a fixative in perfumes.[1] Its presence in a range of consumer and industrial products necessitates a thorough understanding of its environmental fate and potential impact. This technical guide provides a comprehensive overview of the environmental persistence, degradation pathways, and bioaccumulation potential of this compound. Detailed experimental protocols for assessing its environmental fate are provided, alongside a summary of key quantitative data and visual representations of its environmental behavior and relevant experimental workflows.

Physicochemical Properties

The environmental transport and partitioning of this compound are governed by its physicochemical properties. These properties determine its distribution between air, water, soil, and biota.

| Property | Value | Reference |

| Molecular Formula | C10H10O4 | [2] |

| Molecular Weight | 194.18 g/mol | [3] |

| Melting Point | 64-68 °C | [1] |

| Boiling Point | 282 °C | [3] |

| Vapor Pressure | 9.6 x 10⁻³ mm Hg at 25 °C (estimated) | [1] |

| Water Solubility | 1778 mg/L at 25 °C (estimated) | [1] |

| Henry's Law Constant | 6.1 x 10⁻⁸ atm-m³/mol (estimated) | [1] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 1.66 (estimated) | [1] |

| Organic Carbon-Water Partition Coefficient (Koc) | 36 (estimated) | [1] |

| Bioconcentration Factor (BCF) | 4 (estimated) | [1][3] |

Environmental Fate and Transport

Based on its physicochemical properties, this compound is expected to exhibit specific behaviors in different environmental compartments.

-

Atmosphere: With an estimated vapor pressure of 9.6 x 10⁻³ mm Hg at 25 °C, DMIP is expected to exist predominantly in the vapor phase in the atmosphere.[1] Its low Henry's Law constant suggests that volatilization from water and moist soil surfaces is not a significant fate process.[1]

-

Water: In the aquatic environment, DMIP is not expected to adsorb significantly to suspended solids and sediment, given its low estimated Koc value.[1] Volatilization from water surfaces is also predicted to be minimal.[1]

-

Soil: Due to its very high mobility in soil, as indicated by its low Koc value, this compound has the potential to leach into groundwater.[1] Volatilization from dry soil surfaces is not expected to be a major transport mechanism.[1]

Abiotic Degradation

Abiotic degradation processes, including hydrolysis and photolysis, contribute to the transformation of this compound in the environment.

Hydrolysis

Hydrolysis is the chemical breakdown of a compound due to reaction with water. The rate of hydrolysis is pH-dependent.

| pH | Half-life | Reference |

| 7 | 350 days (estimated) | [1][3] |

| 8 | 35 days (estimated) | [1][3] |

Based on these estimated half-lives, hydrolysis is not considered a major degradation pathway for this compound under neutral environmental conditions, but it becomes more significant under alkaline conditions.[1][3]

Photolysis

Vapor-phase this compound in the atmosphere is degraded by reaction with photochemically-produced hydroxyl radicals.[1] The estimated half-life for this reaction is approximately 25 days.[1] this compound contains chromophores that absorb light at wavelengths greater than 290 nm, suggesting it may be susceptible to direct photolysis by sunlight.[1]

Biodegradation

Biodegradation is a key process in the environmental attenuation of this compound.

Aerobic Biodegradation

Studies have shown that this compound is readily biodegradable under aerobic conditions. In a study using an activated sludge inoculum, this compound at a concentration of 100 mg/L reached 94% to 102% of its theoretical biochemical oxygen demand (BOD) after two weeks, indicating significant mineralization.[1] The biodegradation of DMIP proceeds via hydrolysis to monomethyl isophthalate (MMI) and subsequently to isophthalic acid (IA), which is then further degraded.[4][5]

Anaerobic Biodegradation

Under anaerobic conditions, such as in digested sewage sludge, this compound can also be degraded.[4] The anaerobic degradation pathway is thought to involve the initial decarboxylation to benzoate.[4]

Bioaccumulation

The potential for a chemical to accumulate in living organisms is a critical aspect of its environmental risk assessment. The estimated bioconcentration factor (BCF) for this compound is 4, which suggests a low potential for bioconcentration in aquatic organisms.[1][3] This low BCF is consistent with its relatively low estimated log Kow value.

Experimental Protocols

Standardized test guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA) are used to evaluate the environmental fate of chemicals.

Aerobic Biodegradation: OECD 301B (CO₂ Evolution Test)

This test evaluates the ready biodegradability of a chemical by measuring the amount of carbon dioxide produced.

1. Principle: A solution or suspension of the test substance in a mineral medium is inoculated with a microbial population (e.g., from activated sludge) and incubated under aerobic conditions in the dark or diffuse light.[2] The amount of CO₂ evolved is measured and compared to the theoretical maximum (ThCO₂), which is calculated from the carbon content of the test substance.[1]

2. Inoculum: Activated sludge from a domestic wastewater treatment plant is commonly used. The inoculum can be pre-conditioned to the test substance to enhance the degradation potential.[1]

3. Test Conditions:

- Test Substance Concentration: Typically 10-20 mg of total organic carbon (TOC) per liter.[1]

- Temperature: Maintained at a constant temperature, usually 20-25°C.

- Duration: The test is typically run for 28 days.[6]

- Controls: Blank controls (inoculum only) are run to account for endogenous CO₂ production. A reference substance of known biodegradability (e.g., sodium benzoate) is tested in parallel to validate the test system.[1]

4. Analysis: The evolved CO₂ is trapped in a suitable absorbent (e.g., barium hydroxide or sodium hydroxide solution) and quantified by titration or by using an inorganic carbon analyzer.[6]

5. Interpretation: A substance is considered readily biodegradable if the percentage of ThCO₂ produced reaches the pass level of 60% within a 10-day window during the 28-day test period.[6]

Hydrolysis as a Function of pH: EPA OCSPP 835.2120

This guideline describes a tiered approach to determine the rate of hydrolysis of a chemical at different pH values.

1. Principle: The test substance is dissolved in sterile aqueous buffer solutions of different pH values (typically 4, 7, and 9) and incubated at a constant temperature in the dark.[7] The concentration of the test substance is measured over time to determine the hydrolysis rate constant and half-life.

2. Test Conditions:

- Test Substance Concentration: Should not exceed 0.01 M or half of its water solubility.[7]

- Temperature: A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to screen for hydrolytic activity.[4] Definitive tests are then performed at environmentally relevant temperatures (e.g., 25°C).

- Buffers: Buffer systems that do not catalyze the hydrolysis reaction should be used.[7]

- Sterility: The test is conducted under sterile conditions to prevent microbial degradation.

3. Analysis: The concentration of the parent compound and, if necessary, major hydrolysis products are determined at various time points using appropriate analytical methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

4. Data Analysis: The hydrolysis rate is generally assumed to follow pseudo-first-order kinetics. The rate constant (k) and half-life (t₁/₂) are calculated for each pH.

Direct Photolysis in Water: OECD 316

This guideline provides a method for determining the rate of direct phototransformation of a chemical in water.

1. Principle: A solution of the test chemical in pure water is exposed to a light source that simulates natural sunlight.[8] The concentration of the test chemical is monitored over time to determine the rate of photolysis.

2. Light Source: A filtered xenon arc lamp is preferred as it provides a close spectral match to natural sunlight.[8]

3. Test Conditions:

- Test Substance Concentration: The concentration should be low enough to ensure that the solution is optically thin.

- Temperature: The temperature should be controlled throughout the experiment.

- Controls: Dark controls (samples incubated in the absence of light) are run in parallel to account for any non-photolytic degradation.

4. Analysis: The concentration of the test substance is measured at different time intervals using a suitable analytical technique (e.g., HPLC, GC).

5. Data Interpretation: The quantum yield, which is a measure of the efficiency of the photochemical process, is determined. This value can then be used in models to estimate the environmental photolysis half-life under different sunlight conditions.

Analytical Methods

Accurate quantification of this compound and its degradation products in environmental matrices is essential for fate and transport studies.

1. Sample Preparation:

- Water Samples: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used to extract and concentrate phthalates from water.[9][10]

- Soil and Sediment Samples: Soxhlet extraction, ultrasonic extraction, or microwave-assisted extraction (MAE) can be employed to extract DMIP from solid matrices.[11]

2. Instrumental Analysis:

- Gas Chromatography-Mass Spectrometry (GC-MS): This is a widely used and highly sensitive and selective method for the analysis of phthalate esters.[12]

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with a UV or mass spectrometry detector is also a common technique for the determination of DMIP and its more polar degradation products like isophthalic acid.[9]

Visualizations

Environmental Fate of this compound

Caption: Environmental fate and transport pathways of this compound.

Experimental Workflow for Aerobic Biodegradation (OECD 301B)

Caption: Workflow for an aerobic biodegradation study (OECD 301B).

Conclusion